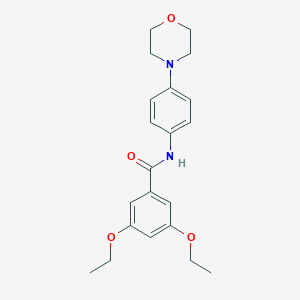
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). By inhibiting these enzymes, the compound may reduce the production of inflammatory mediators and thereby alleviate pain and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, suggesting its potential use in preclinical studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide. One potential direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the development of new drugs. Although further research is needed to fully understand its mechanism of action and identify its molecular targets, the future looks bright for this compound.
Synthesemethoden
The synthesis of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide can be achieved using various methods. One of the most commonly used methods is the reaction between 4-morpholin-4-ylphenol and ethyl 3,5-diethoxybenzoate in the presence of a catalyst, such as copper(II) sulfate pentahydrate. The reaction proceeds via an SNAr mechanism to yield the desired product.
Eigenschaften
CAS-Nummer |
6020-88-8 |
|---|---|
Produktname |
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-19-13-16(14-20(15-19)27-4-2)21(24)22-17-5-7-18(8-6-17)23-9-11-25-12-10-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
UTLAUPBKFXELTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



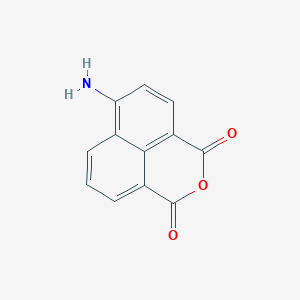
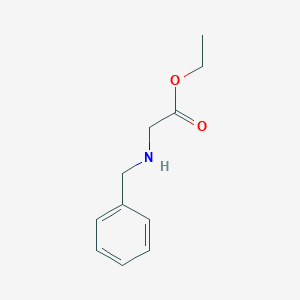

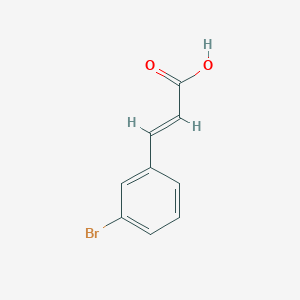
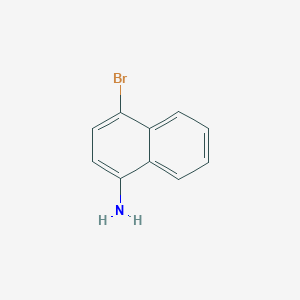
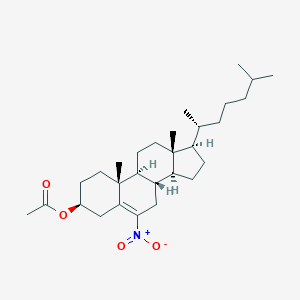
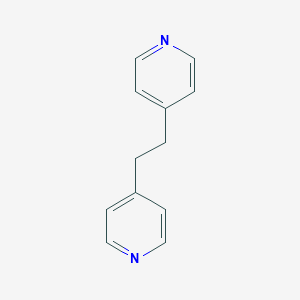
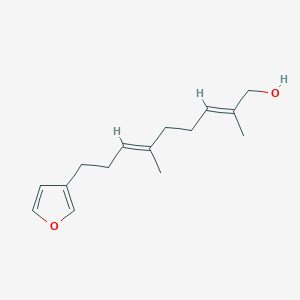
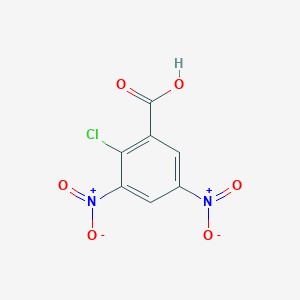
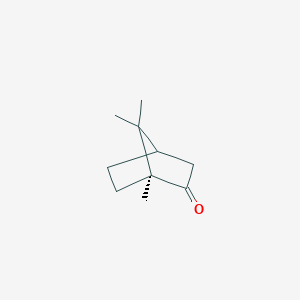
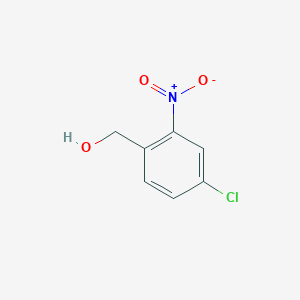
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
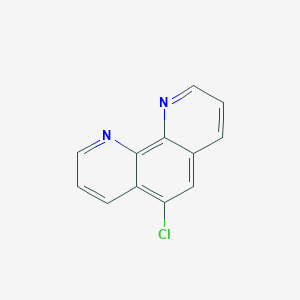
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)